2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring with a disulfanyl group and a dichlorophenylmethyl substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine typically involves the reaction of 3,4-dichlorobenzyl chloride with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the disulfanyl linkage. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfanyl bond, yielding thiol derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The disulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[(3,4-Dichlorophenyl)methyl]thio}-1-oxo-1lambda~5~-pyridine: Similar structure but with a thioether linkage instead of a disulfanyl group.
2-{[(3,4-Dichlorophenyl)methyl]sulfinyl}-1-oxo-1lambda~5~-pyridine: Contains a sulfinyl group instead of a disulfanyl group.
2-{[(3,4-Dichlorophenyl)methyl]sulfonyl}-1-oxo-1lambda~5~-pyridine: Features a sulfonyl group in place of the disulfanyl group.
Uniqueness
The presence of the disulfanyl group in 2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine makes it unique compared to its similar compounds. This group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64826-49-9 |
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Molecular Formula |
C12H9Cl2NOS2 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methyldisulfanyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H9Cl2NOS2/c13-10-5-4-9(7-11(10)14)8-17-18-12-3-1-2-6-15(12)16/h1-7H,8H2 |
InChI Key |
VWZORMGTJCVNMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)SSCC2=CC(=C(C=C2)Cl)Cl)[O-] |
Origin of Product |
United States |
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